molecular formula C20H26N2O3S B2855356 4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether CAS No. 338981-87-6

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether

Cat. No. B2855356
CAS RN: 338981-87-6
M. Wt: 374.5
InChI Key: BBOUBXORLZSKLJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethers, which this compound is a type of, are known to undergo cleavage of the C–O bond when treated with strong acids . This reaction can proceed via an S N 2 or S N 1 mechanism, depending on the nature of the substituents attached to the ether .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The compound is structurally related to sulfonimidates, which are known for their utility in medicinal chemistry. Sulfonimidates serve as precursors for drug candidates, particularly those containing sulfoximine and sulfonimidamide groups . These groups are valuable in the design of drugs due to their biological activity and ability to act as chiral centers in asymmetric synthesis. The compound’s potential to be modified at multiple points makes it a versatile intermediate in the synthesis of complex pharmaceuticals.

Polymer Science: Precursors for Polymer Synthesis

Sulfonimidates, closely related to the compound, have been utilized in polymer science as precursors for the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . The thermal lability of sulfonimidates under elevated temperatures can be exploited to create novel polymeric materials with unique properties, suggesting similar applications for the compound .

Organic Synthesis: Chiral Building Blocks

The stereogenic sulfur center of sulfonimidates makes them excellent chiral templates for asymmetric syntheses . They can introduce chirality into synthetic pathways, which is crucial for the production of enantiomerically pure compounds. This property could be extended to the compound being analyzed, offering a pathway to synthesize chiral molecules with high enantioselectivity.

Catalysis: Alkyl Transfer Reagents

Sulfonimidates are known to act as alkyl transfer reagents to acids, alcohols, and phenols . This application is significant in catalysis, where the transfer of alkyl groups can facilitate various chemical transformations. The compound’s structural similarity suggests that it could also serve as an alkyl transfer agent, potentially under mild conditions.

Material Science: Synthesis of Fine Chemicals

Compounds like the one under analysis are important in the synthesis of fine chemicals used in material science . Their incorporation into materials can impart desirable properties such as increased durability or specific reactivity, making them valuable in the development of advanced materials.

Pharmaceutical Industry: Biological Activity

Sulfonimidates and related compounds exhibit a wide range of biological activities, making them important in the pharmaceutical industry . They are components of several drugs, including proton pump inhibitors and other therapeutics. The compound’s structural features suggest it could be explored for similar biological applications.

properties

IUPAC Name

1-benzyl-4-(2,4-dimethoxy-3-methylphenyl)sulfinylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-18(24-2)9-10-19(20(16)25-3)26(23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOUBXORLZSKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether

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